molecular formula C10H11ClO3 B1600708 (5-Chloro-2-methoxyphenyl)acetic acid methyl ester CAS No. 26939-01-5

(5-Chloro-2-methoxyphenyl)acetic acid methyl ester

Cat. No.: B1600708
CAS No.: 26939-01-5
M. Wt: 214.64 g/mol
InChI Key: OVGRIOOMEGDJHE-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)acetic acid methyl ester is an organic compound with the molecular formula C10H11ClO3 It is a derivative of acetic acid and is characterized by the presence of a chloro and methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)acetic acid methyl ester typically involves the esterification of (5-Chloro-2-methoxyphenyl)acetic acid. One common method is the reaction of (5-Chloro-2-methoxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: The major products include (5-Chloro-2-methoxyphenyl)acetic acid and its derivatives.

    Reduction: The primary product is (5-Chloro-2-methoxyphenyl)methanol.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds such as (5-Chloro-2-methoxyphenyl)acetamide or (5-Chloro-2-methoxyphenyl)thioether.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)acetic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (5-Chloro-2-methoxyphenyl)acetic acid, which can then interact with enzymes or receptors in biological systems. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-methoxyphenyl)acetic acid: The parent compound, which lacks the ester group.

    (5-Chloro-2-methoxyphenyl)methanol: A reduction product of the ester.

    (5-Chloro-2-methoxyphenyl)acetamide: A substitution product where the chloro group is replaced with an amine.

Uniqueness

(5-Chloro-2-methoxyphenyl)acetic acid methyl ester is unique due to its ester functionality, which imparts different chemical reactivity and biological properties compared to its parent acid and other derivatives. The presence of both chloro and methoxy groups also enhances its potential for diverse chemical transformations and applications.

Properties

IUPAC Name

methyl 2-(5-chloro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGRIOOMEGDJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450912
Record name (5-chloro-2-methoxyphenyl)acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26939-01-5
Record name (5-chloro-2-methoxyphenyl)acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flame dried three-necked 3-L round-bottomed flask, equipped with a stopper, mechanical stirrer, argon inlet, thermocouple and reflux condenser, was vacuum/argon purged. The flask was charged with the product obtained in Step A (345.0 g, 1.72 mol), anhydrous potassium carbonate (285 g, 2.06 mol) and anhydrous acetonitrile (1.7 L). To the resultant suspension was added dimethyl sulfate (200 mL, 2.11 mol) over 5 minutes with stirring and then heated to reflux at about 82° C. for 1.5 h to complete the esterification. The reaction mixture was cooled to room temperature and the excess dimethyl sulfate was quenched with triethylamine (70 mL). The resultant precipitate was filtered and washed with ethyl acetate (2 L) and the combined filtrate was concentrated on a rotary evaporator to afford a residue. This residue was partitioned between ethyl acetate (2 L) and 0.25N HCl (1 L). The organic layer was separated, washed with saturated sodium bicarbonate (2×2 L), 50% saturated sodium chloride solution (2 L) and dried over magnesium sulfate. The solution was filtered and the solvent was removed on a rotary evaporator to afford the crude ester as a dark brown oil. This residual oil was distilled under vacuum (170° C. at about 25 mm Hg) to afford 310 g (about 85% yield, 97% by HPLC) of the title compound as a viscous pale yellow oil.
Quantity
345 g
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reactant
Reaction Step One
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285 g
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reactant
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1.7 L
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solvent
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[Compound]
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resultant suspension
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0 (± 1) mol
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reactant
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200 mL
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reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A stirred suspension of (5-chloro-2-methoxyphenyl)acetic acid (10 g, 0.05 mol), anhydrous K2CO3 (8.3 g, 0.06 mol) and dimethyl sulfate (7.6 g, 0.06 mol) in anhydrous CH3CN (60 mL) was heated to reflux under nitrogen for 2 hours. The reaction mixture was allowed to cool and the excess dimethyl sulfate was quenched with Et3N (1 mL) and then filtered. The filtrate was rotary evaporated and the residue was suspended in water and extracted with ether, washed with satd. NaHCO3, water, brine and then dried (Na2SO4). Filtration and evaporation of the ether gave a colorless oil which was distilled in vacuo to afford methyl (5-chloro-2methoxyphenyl)acetate (10.1 g, 94%): bp 96°-98° C./0.5 torr; IR (film, cm-1) 1742,1250, 1150, 1028; 1H NMR (300 MHz, CDCl3)δ 3.56 (2H, s), 3.66 (3H, s), 3.76 (3 H, s), 8.75 (1H, d, J=8.6 Hz), 7.13 (1H, d, J=2.5 Hz), 7.17 (1H, dd, J=8.6 and 2.5 Hz); MS m/e 215 (MH+).
Quantity
10 g
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reactant
Reaction Step One
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8.3 g
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reactant
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7.6 g
Type
reactant
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60 mL
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solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A flame dried three-necked 3-L round-bottomed flask, equipped with a septa, stirring bar, argon inlet, thermocouple and addition funnel capped with a septa, was vacuum/argon purged. The flask was charged with commercially available 2-methoxy phenylacetic acid (300 g, 1.81 mol) and anhydrous THF (2 L). The mixture was cooled to approximately -15° C. and stirred until the solution became homogeneous. Neat sulfuryl chloride (205 mL, 2.55 mol) was added dropwise via an additional funnel while stirring over an hour. The internal temperature was maintained below -5° C. (ranging between -15° and -5° C.). Immediately after the complete addition of sulfuryl chloride, HPLC analysis showed the reaction was complete. The reaction mixture was poured into cold water (16 L) with vigorous stirring. The resultant slurry was stirred for 3 hours and the white precipitate was collected by filtration, washed with water (2 L), air dried for about 24 h, and vacuum dried to afford 345.3 g (95% yield, 97% by HPLC) of the title compound as an off-white solid that was used without further purification in the next step.
Quantity
300 g
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reactant
Reaction Step One
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Quantity
2 L
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reactant
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205 mL
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16 L
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Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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